UDP-Glucose (sodium salt hydrate)
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Overview
Description
Uridine 5’-diphosphoglucose (sodium salt hydrate) is an endogenous nucleotide sugar involved in glycosyltransferase reactions in metabolism. It is a key intermediate in the biosynthesis of glycogen and serves as a precursor for various biochemical compounds, including glycogen, sucrose, lipopolysaccharides, and glycosphingolipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine 5’-diphosphoglucose (sodium salt hydrate) can be synthesized through enzymatic reactions involving uridine diphosphate and glucose. The reaction typically involves the use of glycosyltransferases, which facilitate the transfer of glucose from uridine diphosphate glucose to acceptor molecules .
Industrial Production Methods
Industrial production of uridine 5’-diphosphoglucose (sodium salt hydrate) often involves microbial fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-diphosphoglucose (sodium salt hydrate) primarily undergoes glycosylation reactions, where it acts as a glucose donor in the formation of glycosidic bonds. It can also participate in oxidation and reduction reactions, depending on the specific biochemical pathway .
Common Reagents and Conditions
Common reagents used in reactions involving uridine 5’-diphosphoglucose (sodium salt hydrate) include glycosyltransferases, magnesium ions, and various buffer solutions to maintain optimal pH conditions. The reactions are typically carried out at physiological temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving uridine 5’-diphosphoglucose (sodium salt hydrate) include glycogen, sucrose, lipopolysaccharides, and glycosphingolipids. These products play crucial roles in cellular metabolism and structural integrity .
Scientific Research Applications
Uridine 5’-diphosphoglucose (sodium salt hydrate) has a wide range of scientific research applications:
Mechanism of Action
Uridine 5’-diphosphoglucose (sodium salt hydrate) exerts its effects by acting as a glucose donor in glycosylation reactions. It binds to glycosyltransferase enzymes, facilitating the transfer of glucose to acceptor molecules. This process is crucial for the biosynthesis of glycogen and other glucose-containing molecules . The molecular targets involved include glycosyltransferases and various receptors that mediate cellular responses to glucose .
Comparison with Similar Compounds
Similar Compounds
- Uridine diphosphate galactose
- Uridine diphosphate glucuronic acid
- Uridine diphosphate N-acetylglucosamine
Uniqueness
Uridine 5’-diphosphoglucose (sodium salt hydrate) is unique in its specific role as a glucose donor in glycosylation reactions. While similar compounds like uridine diphosphate galactose and uridine diphosphate glucuronic acid also participate in glycosylation, they donate different sugar moieties, leading to the formation of distinct biochemical products .
Properties
Molecular Formula |
C15H24N2Na2O18P2 |
---|---|
Molecular Weight |
628.28 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate |
InChI |
InChI=1S/C15H24N2O17P2.2Na.H2O/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;;1H2/q;2*+1;/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;;/m1.../s1 |
InChI Key |
SRHFBUUOPANXBG-WSIJJEQHSA-L |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.O.[Na+].[Na+] |
Origin of Product |
United States |
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